molecular formula C14H14ClNO B2436000 6-Butyl-2-chloroquinoline-3-carbaldehyde CAS No. 185452-83-9

6-Butyl-2-chloroquinoline-3-carbaldehyde

Cat. No.: B2436000
CAS No.: 185452-83-9
M. Wt: 247.72
InChI Key: HTRICIGQZPKKSP-UHFFFAOYSA-N
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Description

6-Butyl-2-chloroquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a butyl group at the 6-position, a chloro group at the 2-position, and an aldehyde group at the 3-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-2-chloroquinoline-3-carbaldehyde typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Butyl Group: The butyl group can be introduced at the 6-position through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Chlorination: The 2-position can be chlorinated using thionyl chloride or phosphorus pentachloride.

    Formylation: The aldehyde group at the 3-position can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with DMF and POCl3.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-2-chloroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position can be substituted with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Condensation: Amines or hydrazines, solvents (e.g., ethanol, methanol), and acidic or basic catalysts.

Major Products Formed

    Substitution Products: 2-substituted quinoline derivatives.

    Oxidation Products: 6-butyl-2-chloroquinoline-3-carboxylic acid.

    Reduction Products: 6-butyl-2-chloroquinoline-3-methanol.

    Condensation Products: Schiff bases and hydrazones.

Scientific Research Applications

6-Butyl-2-chloroquinoline-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive compounds with potential antimicrobial, antimalarial, and anticancer activities.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex heterocyclic compounds.

    Material Science: It can be used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 6-butyl-2-chloroquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.

    Interacting with DNA: It can intercalate into DNA, disrupting replication and transcription processes.

    Modulating Receptors: It can bind to specific receptors, altering their signaling pathways.

Comparison with Similar Compounds

6-Butyl-2-chloroquinoline-3-carbaldehyde can be compared with other quinoline derivatives such as:

    2-Chloroquinoline-3-carbaldehyde: Lacks the butyl group, which may affect its biological activity and chemical reactivity.

    6-Methyl-2-chloroquinoline-3-carbaldehyde: The presence of a methyl group instead of a butyl group can lead to differences in lipophilicity and biological activity.

    2-Chloroquinoline-3-carboxylic acid: The carboxylic acid group instead of the aldehyde group can result in different reactivity and applications.

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical and biological properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

6-butyl-2-chloroquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-2-3-4-10-5-6-13-11(7-10)8-12(9-17)14(15)16-13/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRICIGQZPKKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=CC(=C(N=C2C=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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